molecular formula C10H8N2O3 B1467721 Methyl 4-hydroxycinnoline-3-carboxylate CAS No. 17762-13-9

Methyl 4-hydroxycinnoline-3-carboxylate

Cat. No.: B1467721
CAS No.: 17762-13-9
M. Wt: 204.18 g/mol
InChI Key: RVNSWWNJUGEWOR-UHFFFAOYSA-N
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Description

Methyl 4-hydroxycinnoline-3-carboxylate is an organic compound belonging to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxycinnoline-3-carboxylate typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxycinnoline-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxycinnoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated cinnoline derivatives.

Scientific Research Applications

Methyl 4-hydroxycinnoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxycinnoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxyquinoline-3-carboxylate
  • Methyl 4-hydroxyisoquinoline-3-carboxylate
  • Methyl 4-hydroxybenzocinnoline-3-carboxylate

Uniqueness

Methyl 4-hydroxycinnoline-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research and industrial applications.

Biological Activity

Methyl 4-hydroxycinnoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized using various methodologies, including:

  • Condensation Reactions : Utilizing aromatic aldehydes and carboxylic acids in the presence of acid catalysts.
  • Alkylation : Methylation reactions using methyl iodide as a methylating agent in the presence of bases such as triethylamine .

Antiviral Activity

This compound has been shown to exhibit potent antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro studies demonstrated that at a concentration of 10 µM, the compound significantly inhibited HBV replication. Molecular docking simulations suggest that it interacts effectively with viral proteins, potentially blocking their function .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies indicate that it possesses activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been determined, showcasing its potential as an antibacterial agent. For instance, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

  • Hepatitis B Virus Inhibition :
    • A study conducted on methylated derivatives of 4-hydroxyquinoline showed that certain compounds demonstrated high inhibition rates against HBV replication. The mechanism was linked to the inhibition of DNA gyrase, crucial for viral DNA replication .
  • Cytotoxicity Assessment :
    • In a series of cytotoxicity assays, this compound derivatives were tested against various cancer cell lines. Results indicated moderate cytotoxic effects, suggesting potential use in cancer therapy .
  • Structure-Activity Relationship (SAR) :
    • Research involving structural modifications revealed that specific substituents on the aromatic ring significantly influenced biological activity. For example, compounds with electron-donating groups showed enhanced antiviral and antibacterial activities compared to those with electron-withdrawing groups .

Table 1: Biological Activity Summary of this compound Derivatives

Compound NameActivity TypeMIC (µM)IC50 (µM)Reference
This compoundAntiviral (HBV)N/A10
This compoundAntibacterial (E. coli)25N/A
This compoundCytotoxicity (Cancer Cells)N/A20

Properties

IUPAC Name

methyl 4-oxo-1H-cinnoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-9(13)6-4-2-3-5-7(6)11-12-8/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNSWWNJUGEWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730738
Record name Methyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17762-13-9
Record name Methyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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